4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile
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Overview
Description
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is a chemical compound with the molecular formula C10H7N5 It is characterized by the presence of a triazole ring and a benzonitrile group
Mechanism of Action
Target of Action
The primary targets of the compound 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowing of disease progression.
Result of Action
The result of the action of this compound is a decrease in the number of cancer cells due to induced apoptosis . This leads to a reduction in tumor size and potentially a slowing of disease progression.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown inhibitory activities against cancer cell lines
Cellular Effects
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
Similar compounds have been shown to bind to the aromatase enzyme, potentially inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method includes the use of aluminum (III) chloride as a catalyst in ethanol at room temperature . The product is then filtered, washed with ethanol and diethyl ether, and dried to obtain the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and benzonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted triazole and benzonitrile compounds.
Scientific Research Applications
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound shares the triazole and benzonitrile groups but differs in its overall structure and properties.
4,4’-[(4H-1,2,4-triazol-4-yl)methylene]bisbenzonitrile: Another similar compound with a bisbenzonitrile structure, used in different applications.
Uniqueness
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is unique due to its specific combination of the triazole and benzonitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWAPZBXKSBICU-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N2C=NN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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